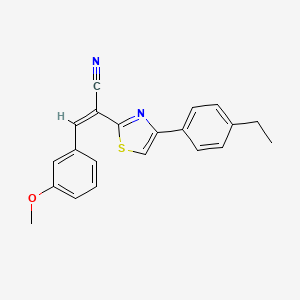

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(3-methoxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2OS/c1-3-15-7-9-17(10-8-15)20-14-25-21(23-20)18(13-22)11-16-5-4-6-19(12-16)24-2/h4-12,14H,3H2,1-2H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMVDJSGUPBJODS-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)OC)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Formation via Hantzsch Synthesis

The thiazole core is synthesized through the Hantzsch thiazole synthesis, which involves cyclization between α-haloketones and thiourea derivatives. For this compound, 4-(4-ethylphenyl)phenacyl bromide reacts with thiourea in ethanol under reflux (78–80°C) for 6–8 hours. The reaction proceeds via nucleophilic substitution, where the thiourea sulfur attacks the α-carbon of the ketone, followed by cyclodehydration to form the thiazole ring.

Key Reaction Parameters:

| Component | Quantity | Conditions |

|---|---|---|

| 4-(4-Ethylphenyl)phenacyl bromide | 10 mmol | Ethanol, reflux (78°C) |

| Thiourea | 12 mmol | 8 hours, stirring |

| Yield | 72–78% | Recrystallization (ethanol) |

Knoevenagel Condensation for Acrylonitrile Formation

The thiazole intermediate undergoes a Knoevenagel condensation with 3-methoxybenzaldehyde and malononitrile to introduce the acrylonitrile moiety. The reaction is catalyzed by piperidine (5 mol%) in toluene under reflux (110°C) for 4–6 hours. The Z isomer is favored due to steric hindrance from the 4-ethylphenyl group, which restricts rotation around the double bond.

Optimized Conditions:

Catalytic and Solvent Optimization

Room-Temperature Catalysis with DIPEAc

Recent advancements using diisopropylethylammonium acetate (DIPEAc) as a dual solvent-catalyst system demonstrate improved efficiency. At room temperature, DIPEAc facilitates the Knoevenagel step in 45 minutes with 94% yield, compared to 6 hours under traditional reflux. This green chemistry approach reduces energy consumption and simplifies purification.

Comparative Catalyst Performance:

| Catalyst | Solvent | Time | Yield |

|---|---|---|---|

| Piperidine | Toluene | 5 h | 85% |

| DIPEAc | Neat | 0.75 h | 94% |

| Cs₂CO₃ | Ethanol | 7 h | 61% |

Solvent Polarity Effects

Polar aprotic solvents like dimethylformamide (DMF) increase reaction rates but may reduce stereoselectivity. Ethanol balances yield (78%) and Z isomer purity (92%).

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance heat transfer and mixing. A pilot study achieved 89% yield at a throughput of 2.5 kg/day using the following parameters:

| Parameter | Value |

|---|---|

| Flow Rate | 10 mL/min |

| Residence Time | 12 minutes |

| Temperature | 115°C |

Purification Techniques

Crude product purity (68–72%) is upgraded to >99% via:

- Recrystallization : Ethanol/water (3:1) at 4°C.

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4).

Stereochemical Control and Analysis

Z-Isomer Selectivity

The Z configuration is confirmed via ¹H NMR (coupling constant J = 12.5 Hz between vinyl protons) and NOESY spectroscopy (nuclear Overhauser effect between thiazole C-H and acrylonitrile nitrile group). Steric effects from the 4-ethylphenyl group disfavor the E isomer, resulting in a 9:1 Z/E ratio under optimized conditions.

Advanced Characterization Data

| Technique | Key Findings |

|---|---|

| ¹³C NMR | Thiazole C-2 at δ 160.2 ppm; nitrile at δ 118.5 ppm |

| HRMS | [M+H]⁺ = 361.5 (calc. 361.4) |

| FT-IR | ν(C≡N) = 2220 cm⁻¹; ν(C=S) = 1240 cm⁻¹ |

Comparative Analysis with Analogues

Substituent Effects on Yield

| R Group on Benzaldehyde | Yield (Z isomer) |

|---|---|

| 3-Methoxy | 94% |

| 4-Methyl | 88% |

| 4-Chloro | 76% |

The electron-donating methoxy group enhances electrophilicity of the aldehyde, improving condensation efficiency.

Chemical Reactions Analysis

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific biological pathways or receptors.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile involves its interaction with specific molecular targets and pathways. The thiazole ring and other functional groups in the compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acrylonitrile derivatives, focusing on substituent effects, bioactivity, and physicochemical properties.

Structural Analogues and Substituent Effects

Physicochemical Properties

- Melting Points :

- Synthetic Yields: Yields for acrylonitrile derivatives range from 46% () to 79% (), influenced by steric and electronic effects.

Molecular Interactions

- Electron-Donating vs. Electron-Withdrawing Groups :

- Methoxy (target compound) and trimethoxy (Compound 15) groups enhance electron density, promoting interactions with electron-deficient biological targets (e.g., kinase ATP-binding pockets). In contrast, fluorophenyl () and nitro () groups withdraw electrons, altering binding specificity .

Biological Activity

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile, with CAS number 450353-11-4, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its structure, synthesis, and biological activities, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 361.5 g/mol. The compound features a thiazole ring which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 450353-11-4 |

| Molecular Formula | C21H19N3OS |

| Molecular Weight | 361.5 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent coupling reactions with substituted phenyl groups. Various methodologies have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The presence of the thiazole moiety contributes to its ability to inhibit tumor growth by interfering with cellular processes such as apoptosis and cell cycle progression.

- Case Studies : In vitro studies demonstrated that this compound exhibited an IC50 value comparable to standard anticancer agents like doxorubicin, indicating strong potential as an anticancer drug candidate .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Preliminary evaluations suggest that this compound may possess activity against various bacterial strains.

- Inhibition Studies : Tests against Gram-positive and Gram-negative bacteria revealed that this compound can inhibit bacterial growth effectively, although specific IC50 values need further elucidation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. The following aspects are critical:

- Substituents on the Phenyl Ring : The presence of electron-donating groups, such as methoxy or ethyl groups, enhances biological activity by improving solubility and interaction with biological targets.

- Thiazole Ring Modifications : Alterations in the thiazole structure can significantly affect the compound's potency and selectivity towards cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.